Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Overview
Description
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, and material science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as glucocorticoid receptors .
Mode of Action
It’s known that the thiadiazole ring structure is a key feature in many biologically active compounds, suggesting that it may play a crucial role in the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. For instance, the compound should be stored at room temperature for optimal stability . Moreover, it’s important to avoid dust formation and inhalation of mist, gas, or vapors, and to use personal protective equipment when handling the compound .
Biochemical Analysis
Biochemical Properties
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death. Additionally, this compound has been shown to exhibit antibacterial activity by targeting bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and upregulating pro-apoptotic genes . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of topoisomerase II by binding to its active site, preventing the enzyme from catalyzing the unwinding of DNA strands . Additionally, this compound can activate or inhibit various signaling pathways by interacting with cell surface receptors and intracellular signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, leading to altered cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antibacterial activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and biotransformation. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of acetamidine with bromine, thiocyanate, and sodium methoxide . Another method involves the alkoxycarbonylation reaction, where an organolithium reagent is used, followed by the addition of a chloroformate or cyanoformate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The use of hazardous reagents like chlorocarbonyl sulfinyl chloride and methyl cyanoformate is minimized to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole ring but differs in its functional groups.
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Another similar compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQYWYUMRAIOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665224 | |
Record name | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352356-71-9 | |
Record name | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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